molecular formula C13H13N3O2S B2569721 (E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone CAS No. 464211-86-7

(E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone

Cat. No. B2569721
CAS RN: 464211-86-7
M. Wt: 275.33
InChI Key: AOICFTFKVOYZOB-VGOFMYFVSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic thiazole and phenol rings, the hydrazone functional group, and the polar carbonyl and hydroxyl groups. These features could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the reactive sites such as the carbonyl group, the hydrazone group, and the hydroxyl group. For instance, the carbonyl group could undergo nucleophilic addition reactions, and the hydrazone group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbonyl and hydroxyl groups could enhance its solubility in polar solvents .

Scientific Research Applications

Enzymatic Remediation of Pollutants

An enzymatic approach using oxidoreductive enzymes, in the presence of redox mediators, is explored for the remediation of various organic pollutants from industrial wastewater. This method, leveraging enzymes such as laccases and peroxidases, shows significant promise in enhancing the efficiency of degrading recalcitrant compounds. The research highlights several redox mediators, including 3-hydroxyanthranilic acid, which shares a functional group similarity with the compound , suggesting potential applicability in enhancing pollutant degradation efficiency (Husain & Husain, 2007).

Decolorization and Detoxification of Dyes

Oxidoreductive enzymes are also being investigated for their potential in the decolorization and detoxification of textile and synthetic dyes in polluted water. The addition of specific redox mediators has shown to significantly improve the range of substrates these enzymes can act upon, thereby enhancing the efficiency of decolorization and detoxification processes. This approach could revolutionize the treatment of dye-laden industrial effluents, making the process more environmentally friendly and efficient (Husain, 2006).

Antioxidant Capacity Measurement

The ABTS/PP Decolorization Assay is commonly used for determining the antioxidant capacity of compounds. This method involves the use of the ABTS radical cation and potassium persulfate, highlighting the significance of understanding reaction pathways in evaluating antioxidant capacities. The study provides insights into the specific reactions antioxidants undergo with ABTS, which may include coupling or oxidation without coupling, emphasizing the importance of accurate antioxidant activity assessment (Ilyasov et al., 2020).

Analytical Methods for Antioxidant Activity Determination

Various analytical methods have been developed to measure antioxidant activity, showcasing the significance of these assays in fields ranging from food engineering to medicine. This review presents critical evaluations of tests like ORAC, HORAC, TRAP, and TOSC, among others, based on hydrogen atom transfer or electron transfer mechanisms. The discussion includes the advantages and limitations of these methods, emphasizing the need for a comprehensive understanding when analyzing antioxidant properties of compounds (Munteanu & Apetrei, 2021).

Synthesis and Environmental Applications

The synthesis of acetophenone derivatives, including the oxidation of ethylbenzene, is explored for applications in various products like alcohols, fragrances, and pharmaceuticals. This review highlights the importance of developing environmentally friendly methods for acetophenone production, underscoring the role of heterogeneous catalysts in achieving high yield and selectivity for such compounds. The focus on sustainable processes reflects the growing demand for green chemistry practices in industrial applications (Nandanwar et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiazole derivatives exhibit biological activity, such as antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and interactions with other molecules .

properties

IUPAC Name

1-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-8-12(9(2)17)19-13(15-8)16-14-7-10-4-3-5-11(18)6-10/h3-7,18H,1-2H3,(H,15,16)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOICFTFKVOYZOB-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NN=CC2=CC(=CC=C2)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N/N=C/C2=CC(=CC=C2)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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